molecular formula C14H14O4 B8577512 Methyl 4,6-dimethoxynaphthalene-1-carboxylate CAS No. 84533-49-3

Methyl 4,6-dimethoxynaphthalene-1-carboxylate

Cat. No. B8577512
Key on ui cas rn: 84533-49-3
M. Wt: 246.26 g/mol
InChI Key: RKWJGQUAYXKOGJ-UHFFFAOYSA-N
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Patent
US04705882

Procedure details

4,6-Dimethoxy-1-naphthalenecarboxylic acid (98.5 g, 0.425 mole, described in Example 61) was added to an ice-cooled solution of SOCl2 (59.5 g, 0.5 mole) in anhydrous methanol (225 ml). The mixture was heated at reflux for 18 hr. Another portion of SOCl2 (35.5 ml) was added and the reflux was continued for another 7 hr. The mixture was extracted with diethyl ether. The ether extract was washed with water and then aqueous NaHCO3 solution, dried (Na2SO4) and concentrated to dryness. The solid residue was crystallized from methanol (720 ml) to give 64.5 g of 4,6-dimethoxy-1-naphthalenecarboxylic acid methyl ester; mp 102°-104° C.; NMR (CDCl3) δ 3.9 (s, 6H), 4.0 (s, 3H), 7.7 (m, 5H).
Quantity
98.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
35.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[C:6]([C:15]([OH:17])=[O:16])=[CH:5][CH:4]=1.O=S(Cl)Cl.[CH3:22]O>>[CH3:22][O:16][C:15]([C:6]1[C:7]2[C:12](=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)[C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:17]

Inputs

Step One
Name
Quantity
98.5 g
Type
reactant
Smiles
COC1=CC=C(C2=CC=C(C=C12)OC)C(=O)O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
59.5 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
225 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
35.5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous NaHCO3 solution, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue was crystallized from methanol (720 ml)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C2=CC(=CC=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 64.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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